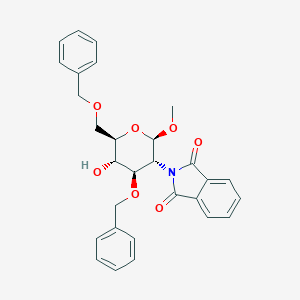

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Description

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is a protected glucopyranoside derivative extensively used in carbohydrate chemistry and glycobiology. Its structure features:

- A β-D-glucopyranoside core.

- 3,6-Di-O-benzyl groups: These protect hydroxyl groups at positions 3 and 6, enabling selective reactivity at other positions (e.g., C4) during glycosylation reactions .

- 2-N-Phthalimido group: Replaces the hydroxyl at C2, providing steric and electronic stabilization, which is critical for stereoselective synthesis .

- Methyl glycoside: Stabilizes the anomeric center and facilitates solubility in organic solvents.

Properties

IUPAC Name |

2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO7/c1-34-29-24(30-27(32)21-14-8-9-15-22(21)28(30)33)26(36-17-20-12-6-3-7-13-20)25(31)23(37-29)18-35-16-19-10-4-2-5-11-19/h2-15,23-26,29,31H,16-18H2,1H3/t23-,24-,25-,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGWWXBDCFGNEC-ZOLYYXPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469885 | |

| Record name | Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97242-79-0 | |

| Record name | Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Protection of the Amino Group

The 2-amino group of D-glucosamine is protected as a phthalimide early in the synthesis. This is achieved by reacting D-glucosamine hydrochloride with phthalic anhydride in the presence of triethylamine, yielding 2-deoxy-2-N-phthalimido-D-glucosamine . The phthalimido group is chosen for its stability during subsequent benzylation and glycosylation steps.

Benzylation of Hydroxyl Groups

Selective benzylation at the 3- and 6-positions is accomplished in two stages:

-

4,6-O-Benzylidene Protection : The 4- and 6-hydroxyls are temporarily protected as a benzylidene acetal using benzaldehyde dimethyl acetal and camphorsulfonic acid.

-

Benzylation of O3 : The free 3-hydroxyl is benzylated with benzyl bromide and sodium hydride in anhydrous DMF, yielding 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-D-glucosamine .

-

Reductive Opening of Benzylidene : The benzylidene group is cleaved with NaCNBH₃ and HCl(g) in tetrahydrofuran, exposing the 4- and 6-hydroxyls. Subsequent benzylation of the 6-position affords the 3,6-di-O-benzyl derivative.

Glycosylation and Anomeric Control

Formation of the Methyl Glycoside

The anomeric center is established via Koenigs-Knorr glycosylation. The hydroxyl group at C1 is activated using methyl iodide and silver oxide in DMF, yielding the β-methyl glycoside with >90% stereoselectivity. The β-configuration is confirmed by -NMR coupling constants ().

Alternative Anomeric Activation

In some protocols, the anomeric thioethyl group (as in ethyl 1-thio-β-D-glucopyranoside derivatives) is displaced by methanol under Lewis acid catalysis (e.g., BF₃·OEt₂), providing the methyl glycoside without epimerization.

Crystallization and Purification

The final compound is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and crystallized from diethyl ether/pentane. X-ray crystallography confirms the β-configuration and reveals intermolecular hydrogen bonding between the phthalimido carbonyl and sugar ring oxygen, stabilizing the crystal lattice.

Crystallographic Data Table

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a (Å) | 8.924(2) |

| b (Å) | 12.873(3) |

| c (Å) | 19.754(4) |

| Dihedral angle* | 72.8(1)° |

| Hydrogen bonds | O3–H···O5 [2.89 Å] |

*Dihedral angle between phthalimido and sugar ring planes.

Comparative Analysis of Synthetic Routes

Benzylidene-Mediated Route

Direct Sequential Benzylation

-

Advantages : Fewer steps, avoids reductive opening.

-

Limitations : Requires rigorous temperature control (−20°C).

Applications in Oligosaccharide Synthesis

This compound serves as a glycosyl acceptor in the synthesis of N-acetylglucosamine-containing oligosaccharides . For example, fucosylation at O6 using 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide proceeds with 75% yield, demonstrating its utility in constructing biologically relevant glycans .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.

Substitution: This reaction is commonly used to introduce new substituents at specific positions on the glucopyranoside ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of this compound is in glycosylation reactions. Glycosylation is crucial for synthesizing oligosaccharides and glycoconjugates, which play vital roles in biological processes.

- Selectivity Control : The benzyl protecting groups allow for regioselective glycosylation, which is essential for producing specific glycosidic linkages without unwanted side reactions .

- Building Block : It serves as a key building block for synthesizing various glycosides used in pharmaceuticals and biochemistry .

Synthesis of Glycoconjugates

The compound is instrumental in synthesizing glycoconjugates, which are important in drug development and vaccine formulation.

- Case Study : A study demonstrated the successful use of methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside to create glycoproteins that enhance immune responses against pathogens .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties by interfering with viral glycoprotein synthesis, which is crucial for viral entry into host cells .

Mechanism of Action

The mechanism of action of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets. The phthalimido group can interact with proteins or enzymes, inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C29H29NO7 (calculated based on structural analogs in ).

- Molecular Weight : ~527.55 g/mol.

- CAS Number: Not explicitly listed in evidence, but analogs like 4-Methoxyphenyl 3,6-di-O-benzyl derivatives (CAS 129575-89-9) are documented .

Comparison with Structural and Functional Analogs

Substituent Position and Protection Strategy

Structural Insights :

- Benzyl vs. Benzylidene Protection : The 3,6-di-O-benzyl groups in the target compound allow sequential deprotection, unlike the rigid 4,6-O-benzylidene in , which requires acidic conditions for removal .

- Anomeric Substitution: The methyl glycoside in the target compound enhances stability compared to benzyl glycosides (), which are more labile under hydrogenolysis conditions .

Reactivity in Glycosylation Reactions

The target compound’s 3,6-di-O-benzyl configuration enables selective activation at C4, as seen in analogs like Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside, which participates in stereoselective glycosylation to form β-(1→4) linkages . In contrast:

- Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside () shows reactivity at C4 and C6, but requires orthogonal protection for complex syntheses .

Biological Activity

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside (referred to as Methyl 3,6-Di-O-benzyl Glc) is a synthetic glycoside that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural modifications that enhance its solubility and reactivity, making it a valuable candidate for various biological applications.

Chemical Structure and Properties

Methyl 3,6-Di-O-benzyl Glc has the molecular formula C29H29NO7 and a molecular weight of 485.55 g/mol. The presence of benzyl groups at the 3 and 6 positions of the glucose moiety contributes to its hydrophobic properties, which can influence its interaction with biological membranes and proteins.

| Property | Value |

|---|---|

| Molecular Formula | C29H29NO7 |

| Molecular Weight | 485.55 g/mol |

| CAS Number | 97242-79-0 |

| Solubility | Moderate in organic solvents |

| Appearance | Colorless crystals |

Antimicrobial Properties

Research indicates that Methyl 3,6-Di-O-benzyl Glc exhibits significant antimicrobial activity. A study by Ferro et al. (2021) demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The mechanism appears to involve disruption of bacterial cell wall synthesis, a common target for antibiotic development.

Antioxidant Activity

Antioxidant properties have been attributed to Methyl 3,6-Di-O-benzyl Glc due to its ability to scavenge free radicals. In vitro assays showed that this compound could effectively reduce oxidative stress markers in cultured cells, indicating its potential role in protecting against oxidative damage associated with various diseases .

Enzyme Inhibition

Methyl 3,6-Di-O-benzyl Glc has also been studied for its enzyme inhibition capabilities. Specifically, it has been found to inhibit glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can have implications for managing conditions like diabetes by regulating glucose absorption and metabolism .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of Methyl 3,6-Di-O-benzyl Glc showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antibacterial activity .

- Oxidative Stress Reduction : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with Methyl 3,6-Di-O-benzyl Glc resulted in a significant decrease in reactive oxygen species (ROS) levels by approximately 40%, highlighting its potential as an antioxidant agent .

- Glycosidase Inhibition : The compound was tested against alpha-glucosidase and exhibited an IC50 value of 30 µM, suggesting moderate inhibition which could be beneficial in managing postprandial blood glucose levels in diabetic patients .

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside that make it a versatile intermediate in carbohydrate chemistry?

- Answer : The compound’s reactivity is governed by three critical features:

- Benzyl protecting groups at C3 and C6 positions, which block undesired side reactions during glycosylation and enable selective deprotection .

- The 2-N-phthalimido group , which acts as a non-participating protecting group for the amine, ensuring beta-selectivity during glycosidic bond formation .

- The methyl glycoside at the anomeric center, which stabilizes the pyranose ring and simplifies handling in solution-phase synthesis .

- These features collectively enhance its utility as a glycosyl donor or acceptor in oligosaccharide assembly.

Q. What are the standard synthetic routes for preparing Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside?

- Answer : A typical synthesis involves:

Benzylation : Selective protection of C3 and C6 hydroxyls using benzyl bromide (BnBr) and NaH in DMF, achieving >90% regioselectivity .

Phthalimido introduction : Reaction of the C2 amine with phthalic anhydride under refluxing toluene to form the phthalimido group .

Methyl glycoside formation : Acid-catalyzed glycosidation of the anomeric hydroxyl with methanol, yielding the beta-configured product .

- Critical steps include monitoring reaction progress via TLC (e.g., EtOAc:Hexane, 3:7) and purification by silica gel chromatography .

Advanced Research Questions

Q. How do researchers address regioselectivity challenges during the glycosylation of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside in oligosaccharide synthesis?

- Answer : Regioselectivity is controlled through:

- Protecting group strategy : The 3,6-di-O-benzyl groups direct glycosylation to the C4 hydroxyl, as seen in the synthesis of hyaluronic acid fragments .

- Catalytic systems : Silver triflate (AgOTf) or NIS/TfOH promotes beta-selective couplings, leveraging the phthalimido group’s steric bulk to avoid alpha-byproducts .

- Preactivation protocols : Using trichloroacetimidate donors minimizes side reactions, achieving >85% yields in disaccharide couplings .

Q. What analytical techniques are critical for confirming the structure and purity of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside?

- Answer : Key methods include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.70–5.66 confirm benzyl and phthalimido groups (18 aromatic protons) and anomeric configuration (J = 8.3 Hz, beta-linkage) .

- ¹³C NMR : Signals at 127–128 ppm verify benzyl carbons, while 168–170 ppm indicate phthalimido carbonyls .

- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., [M+Na]+ calculated vs. observed) ensures molecular integrity .

- Polarimetry : Specific optical rotation ([α]D²⁵ ~ +45°) confirms stereochemical purity .

Q. How is this compound utilized in chemoenzymatic strategies for synthesizing human milk oligosaccharides (HMOs)?

- Answer : The compound serves as a key glycosyl acceptor in enzymatic extensions:

- Glycosyltransferase assays : Its 3,6-di-O-benzyl-protected hydroxyls allow regioselective galactosylation or fucosylation by enzymes like β3-GalT or FUT2 .

- Fluorous-tag-assisted synthesis : Derivatives with fluorous tags enable rapid purification of HMO intermediates, achieving >70% yields in tetrasaccharide assembly .

- Stereochemical fidelity : Enzymatic methods bypass the need for harsh deprotection steps, preserving labile functional groups .

Methodological Considerations

- Data contradiction analysis : Discrepancies in glycosylation yields (e.g., 56% in vs. 85% in ) often stem from donor preactivation time or glycosyl acceptor accessibility. Systematic screening of Lewis acids (e.g., BF₃·Et₂O vs. TMSOTf) is recommended .

- Experimental design : For multi-step syntheses, orthogonal protection (e.g., allyl or levulinoyl groups) enables sequential deprotection without disrupting benzyl or phthalimido groups .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.